molecular formula C25H23ClN2O2 B14919560 3-(4-chlorophenyl)-5-ethyl-N-(2-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide

3-(4-chlorophenyl)-5-ethyl-N-(2-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide

Cat. No.: B14919560
M. Wt: 418.9 g/mol
InChI Key: NTDYPVMJWKCPJL-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-ethyl-N-(2-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the indole class of compounds. Indoles are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals. This particular compound features a chlorophenyl group, an ethyl group, a methoxyphenyl group, and a carboxamide group attached to the indole core, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-ethyl-N-(2-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of Substituents: The chlorophenyl, ethyl, and methoxyphenyl groups can be introduced through various substitution reactions. For example, the chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an aluminum chloride catalyst.

    Carboxamide Formation: The carboxamide group can be introduced by reacting the indole derivative with an appropriate amine, such as 2-methoxyaniline, under dehydrating conditions using reagents like thionyl chloride or carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. Large-scale production may utilize continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-5-ethyl-N-(2-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific substituents on the aromatic rings or the indole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

3-(4-chlorophenyl)-5-ethyl-N-(2-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-ethyl-N-(2-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide depends on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-1-methyl-1H-indole-2-carboxamide: Lacks the ethyl and methoxyphenyl groups.

    5-ethyl-N-(2-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide: Lacks the chlorophenyl group.

    3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carboxamide: Lacks the methoxyphenyl group.

Uniqueness

3-(4-chlorophenyl)-5-ethyl-N-(2-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide is unique due to the specific combination of substituents on the indole core, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the chlorophenyl, ethyl, and methoxyphenyl groups may enhance its interactions with specific molecular targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C25H23ClN2O2

Molecular Weight

418.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-ethyl-N-(2-methoxyphenyl)-1-methylindole-2-carboxamide

InChI

InChI=1S/C25H23ClN2O2/c1-4-16-9-14-21-19(15-16)23(17-10-12-18(26)13-11-17)24(28(21)2)25(29)27-20-7-5-6-8-22(20)30-3/h5-15H,4H2,1-3H3,(H,27,29)

InChI Key

NTDYPVMJWKCPJL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(C(=C2C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC=C4OC)C

Origin of Product

United States

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